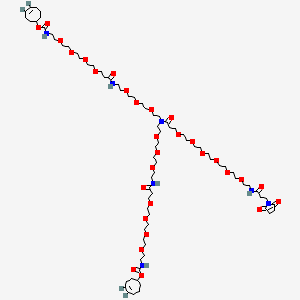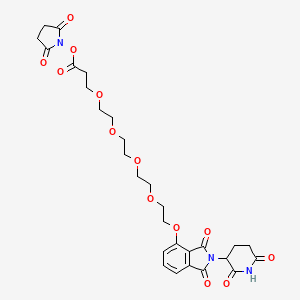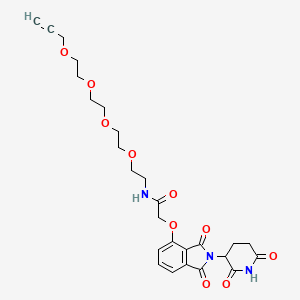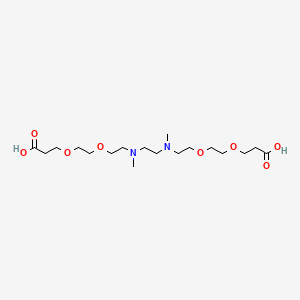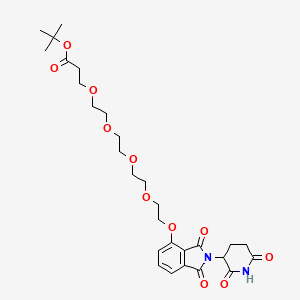
Thalidomide-O-PEG4-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG4-Boc: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker utilized in the synthesis of PROTACs. It is a conjugate that incorporates a thalidomide-based cereblon ligand and a linker, which is used to selectively degrade target proteins via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Boc involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. The ligand is then conjugated with a polyethylene glycol (PEG) linker, which is protected by a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to ensure reproducibility and efficiency. This method allows for the safe operation and efficient process control, which is crucial for the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-PEG4-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Click Chemistry Reactions: The PEG linker can react with alkyne or azide groups via click chemistry to form stable triazole linkages.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry Reagents: Copper(I) catalysts are used to facilitate the cycloaddition reaction between azides and alkynes.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Triazole Linkages: Click chemistry reactions result in the formation of triazole linkages, which are stable and useful in various applications.
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is beneficial.
Industry: Utilized in the development of new materials and drug delivery systems
Mecanismo De Acción
The mechanism of action of Thalidomide-O-PEG4-Boc involves its role as a PROTAC linker. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
Comparación Con Compuestos Similares
Thalidomide-O-PEG4-Azide: Another PEG-based PROTAC linker that reacts with alkyne groups via click chemistry.
Thalidomide-O-amido-PEG4-propargyl: A similar compound used in the synthesis of PROTACs, with a propargyl group for click chemistry reactions.
Uniqueness: Thalidomide-O-PEG4-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This feature makes it versatile for various applications in PROTAC synthesis and protein degradation studies .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-28(2,3)41-23(32)9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-21-6-4-5-19-24(21)27(35)30(26(19)34)20-7-8-22(31)29-25(20)33/h4-6,20H,7-18H2,1-3H3,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJFOLUGBQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


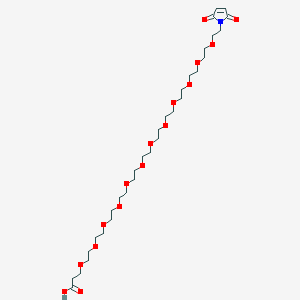



![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
